Ethyl 5-acetoxyoctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-acetoxyoctanoate is an organic compound with the molecular formula C12H22O4This compound is characterized by its clear, colorless to yellow liquid form and a strong musky fruity aroma .
Vorbereitungsmethoden
Ethyl 5-acetoxyoctanoate can be synthesized through various methods. One common synthetic route involves the esterification of 5-hydroxyoctanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Ethyl 5-acetoxyoctanoate undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Ethyl 5-acetoxyoctanoate has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of ethyl 5-acetoxyoctanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the release of active metabolites . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-acetoxyoctanoate can be compared with other similar compounds such as:
Ethyl octanoate: Similar in structure but lacks the acetoxy group, resulting in different chemical properties and applications.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and uses.
Ethyl 5-hydroxyoctanoate: Similar but with a hydroxyl group instead of an acetoxy group, leading to different chemical behavior and applications.
Eigenschaften
CAS-Nummer |
35234-25-4 |
---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
ethyl 5-acetyloxyoctanoate |
InChI |
InChI=1S/C12H22O4/c1-4-7-11(16-10(3)13)8-6-9-12(14)15-5-2/h11H,4-9H2,1-3H3 |
InChI-Schlüssel |
PZSMEJQENCSIPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCC(=O)OCC)OC(=O)C |
Dichte |
0.976-0.982 (20°) |
Physikalische Beschreibung |
Clear colourless to yellow liquid; Strong musky fruity aroma |
Löslichkeit |
Soluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.